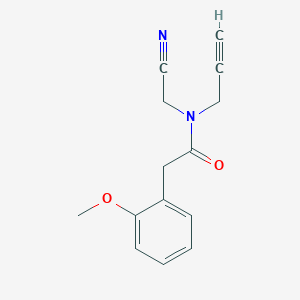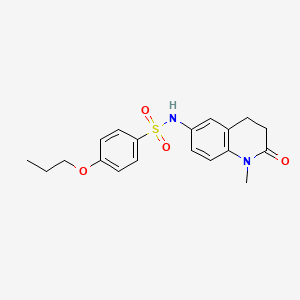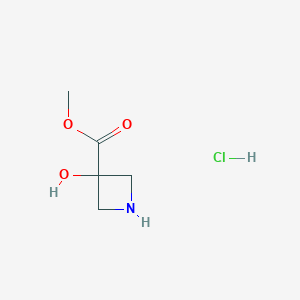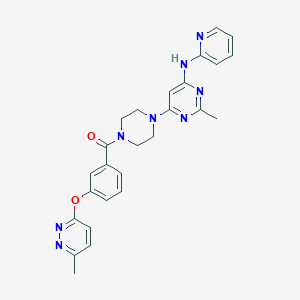
3-(Trifluoromethyl)thietan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)thietan-3-ol is a research chemical with the CAS number 1781658-33-0 . It has a molecular weight of 158.1 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the reaction of thietan-3-one with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction affords trifluoromethyl-substituted hydroxysulfides which form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1C(CS1)(C(F)(F)F)O .Chemical Reactions Analysis
The double bond in the obtained compounds from the synthesis of this compound is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Wissenschaftliche Forschungsanwendungen
Bioisosteric Applications
3-(Trifluoromethyl)thietan-3-ol and its derivatives, such as thietan-3-ol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This investigation involves synthesizing and evaluating a set of model compounds for physicochemical properties. The derivatives of oxetan-3-ol and thietan-3-ol have shown promise as isosteric replacements of the carboxylic acid moiety, suggesting potential applications in medicinal chemistry and drug design (Lassalas et al., 2017).
Reaction and Synthesis
This compound has been involved in various reactions and synthetic procedures:
Ring Transformation and Synthesis : Reactions of thietanes, including derivatives of this compound, have led to ring transformations yielding cycloadducts and other complex structures. These transformations often involve [2 + 2] cycloadditions and other types of reactions, highlighting the chemical versatility and synthetic utility of these compounds in organic chemistry (Petrov & Marshall, 2013).
Chemical Synthesis of Substituted Thietanes : A novel reagent, 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole, was introduced for synthesizing 3-substituted thietane 1,1-dioxides. This showcases the role of this compound and its derivatives in facilitating the chemical synthesis of structurally complex and functionalized thietanes (Klen et al., 2008).
Trifluoromethylation and Trifluoromethylthiolation Reactions : The compound and its derivatives have been used in trifluoromethylation and trifluoromethylthiolation reactions, vital for introducing the CF3 and SCF3 groups into various organic molecules. These groups are significant in pharmaceuticals and agrochemicals, enhancing chemical and metabolic stability, lipophilicity, and protein bind affinity (Chu & Qing, 2014).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylated heterocycles, like 3-(Trifluoromethyl)thietan-3-ol, are of particular interest to chemists involved in the synthesis of biologically active compounds. They often play a key role in biochemical processes . The potential of trifluoromethylated heterocycles is especially evident in medicinal chemistry and agrochemistry . Therefore, future research may focus on exploring the potential applications of this compound in these fields.
Wirkmechanismus
Target of Action
It’s known that fluorine-containing heterocyclic compounds often play a key role in biochemical processes . The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .
Mode of Action
It’s known that the double bond in trifluoromethyl-substituted compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles . This suggests that 3-(Trifluoromethyl)thietan-3-ol may interact with its targets through nucleophilic reactions.
Biochemical Pathways
The compound’s trifluoromethyl group is known to suppress possible side effects associated with metabolic processes , indicating that it may interact with metabolic pathways.
Pharmacokinetics
The introduction of a trifluoromethyl group into a molecule generally increases its lipophilicity , which can enhance its absorption and distribution within the body.
Result of Action
The compound’s potential to interact with nucleophilic reagents suggests it may induce changes at the molecular level .
Action Environment
The compound’s lipophilicity suggests it may be influenced by factors that affect lipid solubility .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)thietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYLSQUJJJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)

![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)



![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)
![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)
